

# regulation of Ceramide NG levels in healthy vs. diseased skin

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An In-depth Technical Guide on the Regulation of **Ceramide NG** Levels in Healthy vs. Diseased Skin

For: Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Ceramides are integral structural lipids within the stratum corneum (SC), forming the cornerstone of the epidermal permeability barrier. Among them, **Ceramide NG** (also known as Ceramide 2, N-stearoyl-sphinganine) plays a vital role in maintaining skin hydration and structural integrity. Its regulation is a complex process involving a finely tuned balance of synthesis and degradation, which is frequently disrupted in inflammatory skin diseases such as atopic dermatitis and psoriasis. This dysregulation leads to a compromised skin barrier, increased transepidermal water loss (TEWL), and exacerbation of the disease phenotype. This guide provides a detailed examination of the molecular pathways governing **Ceramide NG** levels, contrasts these mechanisms in healthy and diseased states, presents quantitative data on ceramide profile alterations, details common experimental protocols for ceramide analysis, and outlines the implications for therapeutic development.

## The Role of Ceramide NG in Healthy Skin

Ceramides constitute approximately 50% of the total lipid mass in the SC, where they are organized into highly ordered lamellar structures with cholesterol and free fatty acids.[1] This







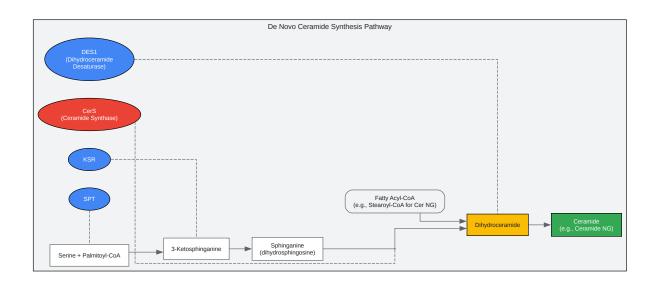
"brick and mortar" model, with corneocytes as bricks and the lipid matrix as mortar, is essential for the skin's barrier function.[2]

**Ceramide NG**, a member of the non-hydroxy fatty acid and sphinganine base ceramide class ([NS]), is crucial for this architecture.[3][4] Its specific molecular structure allows it to form dense, stable arrangements within the lipid matrix, significantly contributing to the impermeability of the barrier.[3] This structural role is fundamental to preventing excessive water loss and protecting the body from external threats like pollutants and pathogens.[3][4][5]

#### **Biosynthesis of Ceramides**

Ceramides are primarily synthesized in the endoplasmic reticulum of keratinocytes through the de novo pathway. This multi-step process is critical for generating the diverse ceramide species required for the epidermal barrier.





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Caption: De novo synthesis pathway for ceramides in the epidermis.

The final steps are catalyzed by six distinct ceramide synthases (CerS1-6), each exhibiting specificity for fatty acyl-CoA chains of different lengths.[6] CerS3 is crucial for synthesizing the ultra-long-chain fatty acid ceramides (≥C26), while CerS4 is predominant in the epidermis for C18-C22 chain lengths, which includes the stearoyl group of **Ceramide NG**.[6][7][8]

## Dysregulation of Ceramide NG in Diseased Skin



A hallmark of inflammatory skin diseases like atopic dermatitis (AD) and psoriasis is a defective skin barrier. This is strongly associated with significant alterations in the content and composition of SC ceramides.[9][10][11][12]

#### **Quantitative Changes in Ceramide Levels**

In both AD and psoriasis, the total ceramide content in the lesional SC is significantly reduced compared to healthy skin and even non-lesional skin of the same individuals.[13][14][15] This reduction is not uniform across all ceramide classes. A consistent finding is the decrease in the proportion of long-chain ceramides and a relative increase in short-chain ceramides.[16][17] [18]

For example, in AD, while total ceramide levels are lower, the amounts of smaller ceramide species, specifically C34-Cer[NS], have been found to be higher in involved skin.[7][13] This shift disrupts the highly ordered lipid structure, compromising barrier function.

Condition	Total Ceramide Level	Key Ceramide Class Alterations	Reference
Healthy Control	Baseline	Balanced profile of short and long-chain ceramides.	[15][19]
Atopic Dermatitis (Lesional)	Significantly Decreased	↓ Total Ceramides, ↓  Long-chain  Cer[NS]/[NP], ↓  Cer[EOS], ↑ Short-  chain Cer[NS] (e.g.,  C34).	[7][13][19][20]
Psoriasis (Lesional)	Significantly Decreased	↓ Total Saturated Ceramides, ↓ Average Chain Length, ↑ Monounsaturated Ceramides.	[10][14][15][21]

Table 1: Summary of quantitative changes in ceramide levels in diseased skin.

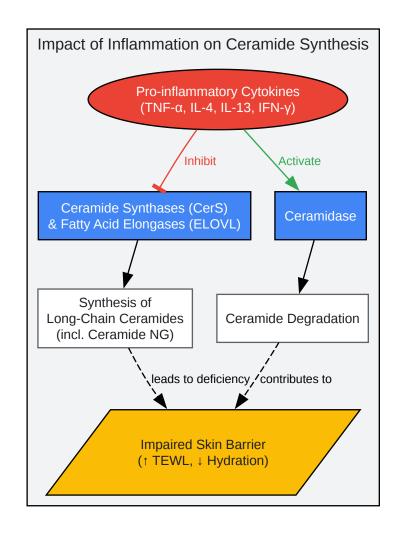


#### The Role of Inflammation in Ceramide Dysregulation

The inflammatory microenvironment in diseased skin is a primary driver of ceramide dysregulation. Pro-inflammatory cytokines, which are abundant in AD (Th2 cytokines like IL-4, IL-13) and psoriasis (Th1/Th17 cytokines like TNF- $\alpha$ , IFN- $\gamma$ ), directly impact the expression and activity of enzymes in the ceramide synthesis pathway.[9][22]

- Downregulation of Synthesis Enzymes: Cytokines such as TNF-α, IL-4, and IFN-γ have been shown to inhibit the expression of fatty acid elongases (ELOVL) and ceramide synthases (e.g., CerS3).[22] This leads to a reduced production of the very-long-chain fatty acids necessary for synthesizing the most critical barrier-forming ceramides.
- Upregulation of Degradation Enzymes: Inflammatory conditions can also lead to an upregulation of ceramidase activity, which breaks down ceramides into sphingosine and fatty acids, further depleting the ceramide pool in the SC.[9]
- Altered Synthase Expression: In AD, the expression of CERS4, which synthesizes shorterchain ceramides, is significantly higher in involved skin. This correlates with the observed increase in C34-Cer[NS] and contributes to the overall shift in the ceramide profile.[7][13]





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Caption: Inflammatory cytokine signaling disrupts ceramide homeostasis.

## **Experimental Methodologies for Ceramide Analysis**

Analyzing the complex lipid profiles of the stratum corneum requires sophisticated and precise analytical techniques. Lipidomic analysis, particularly using mass spectrometry, is the gold standard.[23][24]

#### **Key Experimental Protocols**

A. Sample Collection: Tape Stripping This is a minimally invasive method to collect SC samples.[25][26]

#### Foundational & Exploratory



- Apply a standardized adhesive tape (e.g., D-Squame) to a defined area of the skin (e.g., forearm).
- Press firmly with a consistent pressure for a few seconds.
- Remove the tape in a swift, continuous motion.
- The first few strips, which may contain surface contaminants, are often discarded.
   Subsequent strips containing cornecytes and intercellular lipids are collected for analysis.

#### **B.** Lipid Extraction

- The collected tape strips are placed in a solvent-resistant vial.
- Lipids are extracted using a solvent mixture, typically a combination of polar and non-polar solvents. A common system is methanol/ethyl acetate.[27]
- Internal standards (e.g., deuterated ceramide species) are added at this stage for accurate quantification.[27]
- The mixture is agitated (e.g., shaken or sonicated) to ensure complete extraction.
- The solvent containing the extracted lipids is separated from the tape strips and dried, often under a stream of nitrogen.
- C. Ceramide Quantification: LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry is the preferred method for its high sensitivity and specificity in separating and quantifying individual ceramide species.[28][29]
- Chromatographic Separation: The dried lipid extract is reconstituted in an appropriate solvent
  and injected into a liquid chromatography system (e.g., UPLC). A reversed-phase column
  separates the different ceramide classes and individual species based on their
  hydrophobicity (primarily determined by chain length).[26][27]
- Mass Spectrometric Analysis:
  - The eluate from the LC column is ionized, typically using electrospray ionization (ESI).

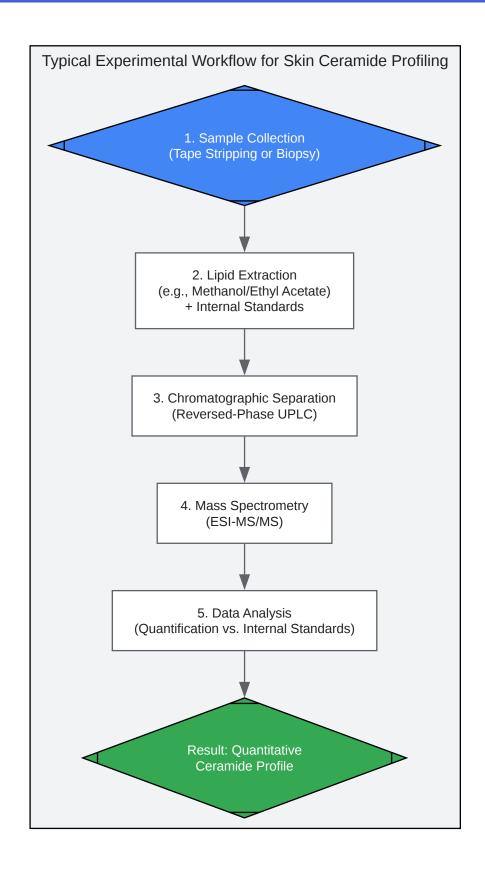
#### Foundational & Exploratory





- The mass spectrometer separates the ionized molecules based on their mass-to-charge ratio (m/z), allowing for the identification of specific ceramide species.
- In tandem MS (MS/MS) mode, specific precursor ions are selected, fragmented, and the resulting product ions are detected. This provides structural information and allows for highly specific quantification using methods like Multiple Reaction Monitoring (MRM).[27]
- D. Gene and Protein Expression Analysis To understand the underlying molecular mechanisms, the expression of key enzymes is often measured.
- Real-Time PCR (qPCR): Measures the mRNA levels of genes like CERS4 in skin biopsy samples to quantify gene expression.[13]
- Immunohistochemistry: Uses specific antibodies to visualize the location and abundance of proteins (e.g., CERS4) within different layers of the epidermis in skin cross-sections.[13]





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Caption: Workflow for quantitative lipidomic analysis of skin ceramides.



## **Conclusion and Implications for Drug Development**

The regulation of **Ceramide NG** and other long-chain ceramides is fundamental to skin health. In diseased states like atopic dermatitis and psoriasis, chronic inflammation disrupts this regulation, leading to a quantitative deficiency and a qualitative shift towards shorter-chain ceramides. This process, driven by inflammatory cytokines that suppress key synthesis enzymes, directly contributes to the impaired barrier function characteristic of these diseases.

These insights offer clear pathways for therapeutic intervention:

- Topical Replenishment: Formulations containing specific ceramides, including Ceramide
   NG, can help to directly replenish the depleted lipid pool and restore barrier function.
   Understanding the precise deficiencies in diseased skin can guide the development of more effective, targeted ceramide cocktails.
- Modulation of Synthesis Pathways: A key goal for drug development is to counteract the
  inhibitory effects of inflammation on ceramide synthesis. Small molecules that can
  upregulate the expression or activity of enzymes like CerS and ELOVLs in the presence of
  inflammatory cytokines could provide a novel therapeutic approach to rebuilding the barrier
  from within.
- Anti-inflammatory Synergy: Combining barrier-restoring therapies with anti-inflammatory agents may offer a synergistic effect, where reducing inflammation allows for the normalization of endogenous ceramide production, leading to more sustained clinical improvement.

A thorough understanding of the molecular regulation of **Ceramide NG**, supported by robust analytical methodologies, is essential for developing the next generation of dermatological therapies aimed at restoring a healthy and resilient skin barrier.

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